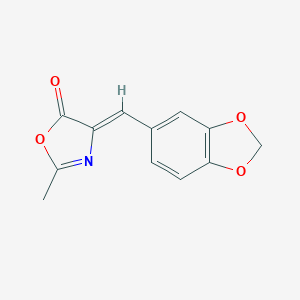
2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine, also known as Et2Sbpy, is a bidentate ligand used in coordination chemistry. It is a sulfur-containing ligand that has been widely used in the synthesis of metal complexes due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine as a ligand in coordination chemistry involves the formation of a complex with a metal ion. The sulfur atoms in the ligand coordinate with the metal ion, forming a stable complex. The bipyridine moiety of the ligand provides additional stabilization through pi-pi interactions with the metal ion.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is used solely in coordination chemistry as a ligand in the synthesis of metal complexes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine as a ligand in coordination chemistry include its ability to form stable complexes with metal ions, its sulfur-containing moiety that can provide additional stabilization, and its ability to be easily synthesized. The limitations of using this compound include the difficulty in purifying the product and the limited availability of the starting materials.
Direcciones Futuras
There are several future directions for the use of 2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine in coordination chemistry. One potential direction is the use of this compound in the synthesis of metal complexes for the purpose of catalysis. Another potential direction is the use of this compound in the synthesis of luminescent metal complexes for the purpose of sensing and imaging applications. Additionally, further research could be conducted on the synthesis of this compound and its derivatives to improve their properties and expand their potential applications.
Métodos De Síntesis
The synthesis of 2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine can be achieved by the reaction of 2,6-dibromopyridine with sodium ethyl mercaptide in the presence of copper powder. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine has been widely used in coordination chemistry as a ligand in the synthesis of metal complexes. It has been used in the synthesis of ruthenium complexes for the purpose of catalysis. It has also been used in the synthesis of copper complexes for the purpose of electrocatalysis. Additionally, this compound has been used as a ligand in the synthesis of luminescent metal complexes for the purpose of sensing and imaging applications.
Propiedades
Fórmula molecular |
C14H16N2S2 |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-6-(6-ethylsulfanylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C14H16N2S2/c1-3-17-13-9-5-7-11(15-13)12-8-6-10-14(16-12)18-4-2/h5-10H,3-4H2,1-2H3 |
Clave InChI |
IKCVPFLRAFEXCS-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=CC(=N1)C2=NC(=CC=C2)SCC |
SMILES canónico |
CCSC1=CC=CC(=N1)C2=NC(=CC=C2)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B242202.png)


![Methyl {[5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B242223.png)
![ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)




![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)


![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)
![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)
